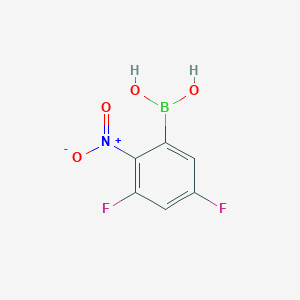
(3,5-二氟-2-硝基苯基)硼酸
描述
(3,5-Difluoro-2-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C6H4BF2NO4 and its molecular weight is 202.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Difluoro-2-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Difluoro-2-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
(3,5-二氟-2-硝基苯基)硼酸: 是有机合成中的一种宝贵试剂,尤其是在Suzuki-Miyaura 交叉偶联反应 中。该反应对于形成碳-碳键至关重要,是合成复杂有机分子的关键步骤。硼酸作为与各种卤化物进行交叉偶联的伙伴,能够构建双芳基基序,这种基序在药物和农药中很常见。
药物化学
在药物化学中,(3,5-二氟-2-硝基苯基)硼酸作为药物发现的构件 。它参与偶联反应的能力使其成为多种生物活性化合物的先驱。例如,它可用于合成靶向体内酶或受体的抑制剂,从而可能为疾病提供新的治疗方法。
聚合物研究
该化合物在聚合物研究中也有应用,它可以用来将氟和硝基引入聚合物 。这些基团可以改变聚合物的物理性质,如热稳定性、耐溶剂性和电子特性,这些对于开发先进材料至关重要。
材料科学
(3,5-二氟-2-硝基苯基)硼酸: 在材料科学中用于创造具有特定性能的功能材料 。例如,它可以用来合成新型电子材料或具有独特特性的涂层,如增强的耐用性或与光的特定相互作用。
分析化学
在分析化学中,包括(3,5-二氟-2-硝基苯基)硼酸在内的硼酸由于其与二醇和其他实体形成可逆共价键的能力,被用作探针或传感器 。该特性被用于开发用于检测糖或含有二醇基团的其他物质的传感器。
环境研究
虽然(3,5-二氟-2-硝基苯基)硼酸没有直接用于环境研究,但其安全数据和处理程序对于确保其使用不会对环境造成负面影响非常重要 。研究人员必须小心地处理这种化合物,遵循正确的处置方案以防止污染。
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(3,5-Difluoro-2-nitrophenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
(3,5-Difluoro-2-nitrophenyl)boronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The compound can also be involved in homo-coupling reactions .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
The molecular and cellular effects of (3,5-Difluoro-2-nitrophenyl)boronic acid’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its involvement in Suzuki-Miyaura cross-coupling reactions, it can contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Difluoro-2-nitrophenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form reversible covalent bonds with hydroxyl groups . Furthermore, factors such as temperature and the presence of other reactive species can also influence the compound’s reactivity and the outcomes of its reactions .
生化分析
Biochemical Properties
(3,5-Difluoro-2-nitrophenyl)boronic acid plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key enzymes that (3,5-Difluoro-2-nitrophenyl)boronic acid interacts with is serine protease, where it acts as an inhibitor by forming a covalent bond with the active site serine residue
Cellular Effects
The effects of (3,5-Difluoro-2-nitrophenyl)boronic acid on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (3,5-Difluoro-2-nitrophenyl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, (3,5-Difluoro-2-nitrophenyl)boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of (3,5-Difluoro-2-nitrophenyl)boronic acid involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl or amino groups. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity . For example, (3,5-Difluoro-2-nitrophenyl)boronic acid can inhibit proteases by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Difluoro-2-nitrophenyl)boronic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under inert atmosphere and room temperature conditions . Over extended periods, (3,5-Difluoro-2-nitrophenyl)boronic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to (3,5-Difluoro-2-nitrophenyl)boronic acid can result in sustained inhibition of target enzymes and persistent changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of (3,5-Difluoro-2-nitrophenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (3,5-Difluoro-2-nitrophenyl)boronic acid may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, beyond which toxicity becomes a concern.
Metabolic Pathways
(3,5-Difluoro-2-nitrophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain biological activity . Additionally, (3,5-Difluoro-2-nitrophenyl)boronic acid can affect metabolic flux by inhibiting key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (3,5-Difluoro-2-nitrophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (3,5-Difluoro-2-nitrophenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of (3,5-Difluoro-2-nitrophenyl)boronic acid is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (3,5-Difluoro-2-nitrophenyl)boronic acid may localize to the nucleus if it interacts with nuclear transport proteins, or to the mitochondria if it binds to mitochondrial targeting sequences. The subcellular localization of (3,5-Difluoro-2-nitrophenyl)boronic acid can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell.
属性
IUPAC Name |
(3,5-difluoro-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKRMBLAFJYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1[N+](=O)[O-])F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675063 | |
| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-60-5 | |
| Record name | B-(3,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-2-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


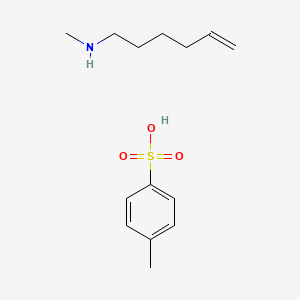

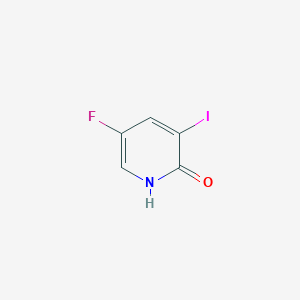
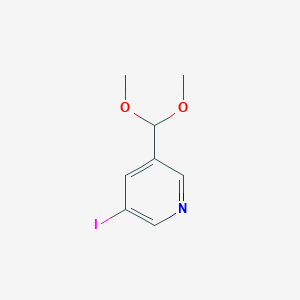
![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)
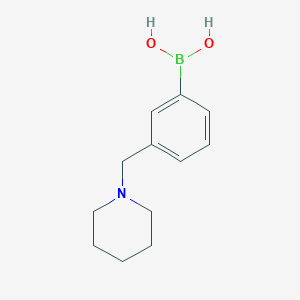
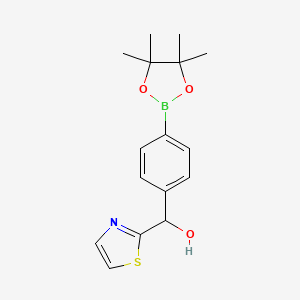


![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)
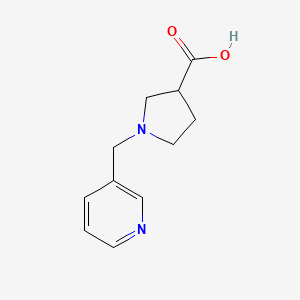
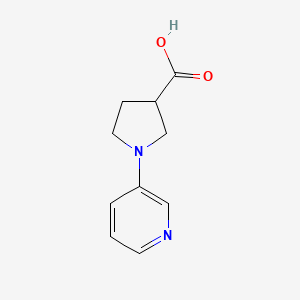
![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

